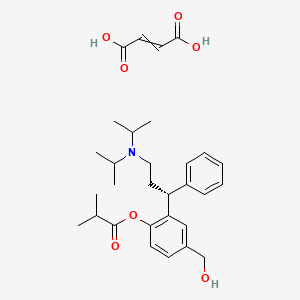![molecular formula C21H14Br2N2O4 B12445075 3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID is an organic compound with the molecular formula C9H6Br4O2 It is known for its unique structure, which includes two bromobenzamido groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID typically involves the bromination of benzoic acid derivatives followed by amide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce bromine atoms into the aromatic ring. The subsequent amide formation can be achieved using reagents such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by reaction with 2-bromoaniline to form the desired amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the aromatic ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. Additionally, the amide groups can participate in hydrogen bonding, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(dibromomethyl)benzoic acid: Similar in structure but with dibromomethyl groups instead of bromobenzamido groups.
4-(Bromomethyl)benzoic acid: Contains a single bromomethyl group attached to the benzoic acid core.
Uniqueness
3,4-BIS(2-BROMOBENZAMIDO)BENZOIC ACID is unique due to its dual bromobenzamido groups, which provide distinct chemical and biological properties compared to other brominated benzoic acids. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C21H14Br2N2O4 |
|---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
3,4-bis[(2-bromobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C21H14Br2N2O4/c22-15-7-3-1-5-13(15)19(26)24-17-10-9-12(21(28)29)11-18(17)25-20(27)14-6-2-4-8-16(14)23/h1-11H,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
BHBKAVZKFAPBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)



![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)








